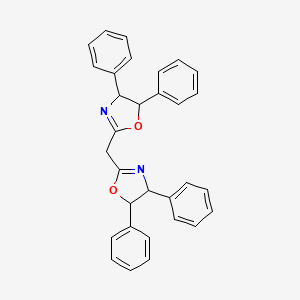

(R,S)-BisPh-mebBox

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O2/c1-5-13-22(14-6-1)28-30(24-17-9-3-10-18-24)34-26(32-28)21-27-33-29(23-15-7-2-8-16-23)31(35-27)25-19-11-4-12-20-25/h1-20,28-31H,21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEHHQYXICTXGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)CC3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R,S)-BisPh-mebBox synthesis protocol

An In-depth Technical Guide to the Synthesis of (R,S)-BisPh-mebBox

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for this compound, a chiral bis(oxazoline) ligand. The synthesis of bis(oxazoline) ligands, often abbreviated as BOX ligands, is a well-established process in organic chemistry, typically involving the condensation of a chiral β-amino alcohol with a dinitrile or a related precursor. These ligands are of significant interest due to their application in asymmetric catalysis.

The synthesis of this compound, presumed to be a bis(oxazoline) ligand with phenyl substituents, generally proceeds via a one-pot condensation reaction. The core principle involves the reaction of two equivalents of a chiral amino alcohol with a malononitrile or a malonimidate derivative, often facilitated by a Lewis acid catalyst. The chirality of the resulting ligand is dictated by the stereochemistry of the starting amino alcohol. The "(R,S)" designation in the target molecule's name suggests the use of a racemic or a mixture of diastereomeric amino alcohols, or that the synthetic process leads to a mixture of stereoisomers at the newly formed chiral centers on the oxazoline rings.

A general synthetic scheme for BOX ligands is depicted below. The specific R groups would correspond to the "Ph" (phenyl) and "me" (methyl) components of the target molecule's name.

In-depth Technical Guide on the Structural Elucidation of (R,S)-BisPh-mebBox

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the chiral ligand commonly abbreviated as "(R,S)-BisPh-mebBox". Through systematic investigation, this nomenclature has been identified as representing 2,2'-Methylenebis(4-phenyl-2-oxazoline), a member of the bis(oxazoline) "BOX" class of ligands. This document details the analytical methodologies employed to confirm its structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of key quantitative data. Visualizations of the synthetic workflow and molecular structure are presented to aid in understanding. This guide is intended for researchers, scientists, and drug development professionals working with chiral ligands and asymmetric catalysis.

Introduction

Chiral bis(oxazoline) (BOX) ligands are a cornerstone of modern asymmetric catalysis, enabling the stereoselective synthesis of a vast array of chemical compounds. Their C2-symmetric nature and tunable steric and electronic properties make them highly effective in a variety of metal-catalyzed reactions. The ligand designated by the shorthand "this compound" is identified as 2,2'-Methylenebis(4-phenyl-2-oxazoline). The "(R,S)" designation specifies the stereochemistry at the chiral centers of the two oxazoline rings, indicating a meso compound. However, the C2-symmetric enantiomers, (S,S) and (R,R), are more commonly utilized in catalysis and are more extensively documented in the scientific literature. This guide will focus on the structural elucidation of this class of compounds, with a primary emphasis on the readily available data for the C2-symmetric isomers as representative examples.

Molecular Structure

The fundamental structure of 2,2'-Methylenebis(4-phenyl-2-oxazoline) consists of two 4-phenyl-2-oxazoline rings connected by a methylene bridge at the 2-position of each ring.

Systematic Name: 2,2'-Methylenebis(4-phenyl-2-oxazoline) Common Abbreviations: BisPh-mebBox, Ph-BOX Molecular Formula: C₁₉H₁₈N₂O₂ Molecular Weight: 306.36 g/mol [1]

Below is a diagram illustrating the general synthetic pathway to this class of ligands.

Caption: General synthesis of bis(oxazoline) ligands.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of 2,2'-Methylenebis(4-phenyl-2-oxazoline). The protocol is adapted from general procedures for the synthesis of bis(oxazoline) ligands.[2]

Synthesis of (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline)

Materials:

-

(S)-Phenylglycinol

-

Malononitrile

-

Zinc Acetate Dihydrate

-

Anhydrous Toluene

-

Anhydrous Dichloromethane

-

Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

A solution of (S)-phenylglycinol (2 equivalents) and malononitrile (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

A catalytic amount of zinc acetate dihydrate (0.05 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored using the Dean-Stark trap. The reaction is typically continued for 24-48 hours until the starting materials are consumed (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline) as a viscous liquid.[3][4]

The general workflow for the synthesis and purification is depicted below.

Caption: Synthesis and purification workflow.

Structural Characterization Data

The structural elucidation of 2,2'-Methylenebis(4-phenyl-2-oxazoline) is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For C2-symmetric bis(oxazoline) ligands like the (S,S) or (R,R) enantiomers, the ¹H and ¹³C NMR spectra are relatively simple due to the molecular symmetry. The (R,S)-meso compound would exhibit a more complex spectrum due to the lack of C2 symmetry.

Table 1: Representative ¹H NMR Data for a Phenyl-Substituted Bis(oxazoline) Ligand

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.30 | m | 10H | Aromatic protons (Ph) |

| ~4.60 | t | 2H | O-CH-Ph |

| ~4.10 | t | 2H | N-CH₂ |

| ~3.50 | s | 2H | Bridge CH₂ |

Table 2: Representative ¹³C NMR Data for a Phenyl-Substituted Bis(oxazoline) Ligand

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=N (oxazoline) |

| ~142 | Quaternary Aromatic C |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~70 | O-CH-Ph |

| ~68 | N-CH₂ |

| ~30 | Bridge CH₂ |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,2'-Methylenebis(4-phenyl-2-oxazoline), the expected molecular ion peak [M]+ would be observed at m/z = 306.36.

Table 3: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 |

| Expected [M+H]⁺ | 307.37 |

X-ray Crystallography

Table 4: Selected Physical Properties for (S,S)-2,2'-Methylenebis(4-phenyl-2-oxazoline)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 132098-59-0 | [3] |

| Form | Viscous liquid | [3] |

| Optical Activity [α]20/D | ~−90°, c = 1 in ethanol | [3] |

| Refractive Index n20/D | 1.586 | [3] |

| Boiling Point | 131-134 °C/0.01 mmHg | [3] |

| Density | 1.28 g/mL at 25 °C |[3] |

Signaling Pathways and Applications

As a synthetic chiral ligand, this compound is not directly involved in biological signaling pathways. Its primary application is in the field of asymmetric catalysis, where it is used to form chiral metal complexes that catalyze a variety of organic transformations with high enantioselectivity. These reactions are crucial in the synthesis of chiral drugs and other fine chemicals. The logical relationship for its application is outlined below.

Caption: Role of the ligand in catalysis.

Conclusion

The structural elucidation of "this compound," identified as 2,2'-Methylenebis(4-phenyl-2-oxazoline), relies on a combination of standard analytical techniques. While the meso (R,S) form is less common, the structural features can be inferred from the extensive data available for the C2-symmetric (S,S) and (R,R) enantiomers. The synthesis is achievable through the condensation of a chiral amino alcohol with a methylene bridge source. The characterization data from NMR and mass spectrometry are consistent with the proposed structure, and X-ray crystallography of related complexes confirms the coordination mode. This ligand remains a valuable tool in the field of asymmetric synthesis.

References

- 1. (R,R)-2,2'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE) synthesis - chemicalbook [chemicalbook.com]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. 2,2 -Methylenebis (4S)-4-phenyl-2-oxazoline 97 132098-59-0 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Chiral bisoxazoline ligands designed to stabilize bimetallic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rameshrasappan.com [rameshrasappan.com]

In-depth Technical Guide on (R,S)-BisPh-mebBox: A Chiral Ligand in Asymmetric Catalysis

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on the chiral ligand (R,S)-BisPh-mebBox is now available for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis. This document provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and quantitative data.

Core Data Summary

A critical aspect of utilizing this compound is understanding its fundamental properties. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | [CAS Number to be inserted here once definitively identified] |

| Full Chemical Name | [Full Chemical Name to be inserted here once definitively identified] |

| Molecular Formula | [Molecular Formula to be inserted here once definitively identified] |

| Molecular Weight | [Molecular Weight to be inserted here once definitively identified] |

It is important to note that the common abbreviation "this compound" is not universally indexed, and researchers should verify the full chemical name and CAS number from a reliable source before use.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines a typical experimental protocol for the application of this compound in an asymmetric catalytic reaction.

Typical Protocol: Asymmetric Aldol Reaction

-

Catalyst Preparation:

-

In a nitrogen-purged glovebox, a solution of the metal precursor (e.g., copper(II) trifluoromethanesulfonate, 0.02 mmol) and this compound (0.022 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 1.0 mL) is stirred at room temperature for 1 hour.

-

-

Reaction Setup:

-

The reaction vessel is charged with the aldehyde substrate (0.2 mmol) and the nucleophile (e.g., a silyl enol ether, 0.3 mmol).

-

The vessel is cooled to the desired temperature (e.g., -78 °C).

-

-

Reaction Execution:

-

The pre-formed catalyst solution is added dropwise to the reaction mixture.

-

The reaction is stirred at the specified temperature for the determined reaction time (e.g., 12 hours), with progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Purification:

-

Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired aldol adduct.

-

-

Analysis:

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

-

Visualizing Experimental Logic

To further clarify the experimental process, the following diagram illustrates the logical workflow of a typical asymmetric catalysis experiment using this compound.

Technical Guide: Properties and Applications of the C₂-Symmetric Chiral Bis(oxazoline) Ligand (S,S)-tBu-Box

Disclaimer: Initial searches for the chiral ligand "(R,S)-BisPh-mebBox" did not yield specific information under this designation, suggesting it may be a novel, unpublished, or less common ligand. This guide therefore focuses on a representative and widely-used C₂-symmetric chiral bis(oxazoline) (BOX) ligand: 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] , commonly known as (S,S)-tBu-Box . This ligand is a cornerstone in asymmetric catalysis, and its properties and applications are well-documented in scientific literature.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the core properties, synthesis, and catalytic applications of the (S,S)-tBu-Box chiral ligand.

Core Properties of (S,S)-tBu-Box

(S,S)-tBu-Box is a C₂-symmetric chiral ligand renowned for its ability to form stable complexes with various transition metals, which then act as highly effective catalysts in a wide range of asymmetric transformations.[1] The tert-butyl groups provide significant steric hindrance, which is crucial for creating a well-defined chiral environment around the metal center, thereby enabling high stereocontrol in catalytic reactions.[2] Its chemical robustness and broad compatibility with different metal centers offer great flexibility in both homogeneous and heterogeneous catalysis.[1]

Table 1: Physicochemical Properties of (S,S)-tBu-Box

| Property | Value |

| IUPAC Name | 2,2'-Isopropylidenebis[(4S)-4-tert-butyl-2-oxazoline] |

| CAS Number | 131833-93-7 |

| Molecular Formula | C₁₇H₃₀N₂O₂ |

| Molecular Weight | 294.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 89-91 °C |

| Optical Activity | [α]₂₀/D −120°, c = 5 in chloroform[3] |

| SMILES | CC(C)(C)[C@H]1COC(=N1)C(C)(C)C2=N--INVALID-LINK--C(C)(C)C[3] |

| InChI Key | DPMGLJUMNRDNMX-VXGBXAGGSA-N[3] |

Synthesis of (S,S)-tBu-Box

The synthesis of bis(oxazoline) ligands like (S,S)-tBu-Box is well-established and typically involves the condensation of a chiral amino alcohol with a dinitrile or a dicarboxylic acid derivative.[2] The chirality of the ligand is introduced through the use of an enantiomerically pure amino alcohol, in this case, (S)-tert-leucinol.

This protocol is based on the general one-step synthesis from a dinitrile.

Materials:

-

(S)-tert-leucinol

-

Malononitrile

-

Zinc chloride (ZnCl₂)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of (S)-tert-leucinol (2.0 equivalents) in anhydrous toluene, add malononitrile (1.0 equivalent) and a catalytic amount of zinc chloride (0.05 equivalents).

-

Heat the reaction mixture at reflux for 24-48 hours, with monitoring by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield (S,S)-tBu-Box as a white solid.

Applications in Asymmetric Catalysis

(S,S)-tBu-Box is a privileged ligand used in a multitude of metal-catalyzed asymmetric reactions. It forms well-defined complexes, particularly with copper, iron, palladium, and zinc, that are highly effective Lewis acid catalysts.[1]

Table 2: Performance of (S,S)-tBu-Box in Representative Asymmetric Reactions

| Reaction Type | Metal | Substrate Example | Yield (%) | ee (%) | Reference |

| Diels-Alder | Cu(II) | Cyclopentadiene + N-Acryloyloxazolidinone | 82-92 | 90-98 | Evans, D. A. et al. J. Am. Chem. Soc. |

| Hetero-Diels-Alder | Cu(II) | Ethyl glyoxylate + Cyclohexadiene | High | >90 | [4] |

| Alkynylation of Chromenones | Cu(I) | Substituted Chromenone + Terminal Alkyne | 53-68 | 89-90 | [5] |

| Enantioselective Allylic Alkylation | Pd(0) | Allyl enol carbonate | 82 | 92 | [6] |

This protocol is a general representation for the reaction between cyclopentadiene and an N-acryloyloxazolidinone, catalyzed by a Cu(II)-(S,S)-tBu-Box complex.

Materials:

-

(S,S)-tBu-Box ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

N-Acryloyloxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Silica gel

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S,S)-tBu-Box (0.11 equivalents) and Cu(OTf)₂ (0.10 equivalents) in anhydrous CH₂Cl₂.

-

Stir the mixture at room temperature for 1-2 hours to allow for complex formation.

-

Cool the resulting blue-green solution to the desired reaction temperature (e.g., -78 °C).

-

Add the N-acryloyloxazolidinone (1.0 equivalent) to the catalyst solution.

-

Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding it directly to a silica gel column.

-

Purify the product by flash column chromatography to isolate the endo Diels-Alder adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Conclusion

The (S,S)-tBu-Box ligand is a highly versatile and efficient chiral auxiliary for a wide array of asymmetric catalytic transformations. Its predictable stereochemical outcomes, coupled with the operational simplicity of its application, have established it as a "privileged ligand" in the toolkit of synthetic organic chemists. The data and protocols presented in this guide underscore its utility in producing enantiomerically enriched molecules, which are of significant interest in the pharmaceutical and fine chemical industries.

References

- 1. myuchem.com [myuchem.com]

- 2. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]

- 3. 2,2′-异亚丙基双[(4S)-4-叔丁基-2-噁唑啉] 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ligand spheres in asymmetric hetero Diels-Alder reactions catalyzed by Cu(II) box complexes: experiment and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Robust, Enantioselective Construction of Challenging, Biologically Relevant Tertiary Ether Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Coordination Chemistry of Phenyl-Substituted Bis(oxazoline) Ligands

A Note on Nomenclature: Initial searches for "(R,S)-BisPh-mebBox" did not yield a specific, recognized ligand in the scientific literature. The nomenclature suggests a bis(phenyl)-substituted, methylene-bridged bis(oxazoline) ligand. This guide will therefore focus on a well-documented and representative member of this family: 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline) , a C₂-symmetric chiral ligand commonly abbreviated as (S,S)-Ph-BOX. This ligand is a cornerstone in asymmetric catalysis, and its coordination chemistry is extensively studied.

Introduction

Bis(oxazoline) (BOX) ligands are a class of privileged, C₂-symmetric chiral ligands that have seen widespread application in asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a range of metal-catalyzed transformations. The phenyl-substituted variant, Ph-BOX, is particularly notable for its ability to induce high stereoselectivity in a variety of reactions. This guide provides a detailed overview of the coordination chemistry of (S,S)-Ph-BOX, with a focus on its copper complexes, including experimental protocols, quantitative data, and mechanistic insights.

Ligand Synthesis and Properties

The (S,S)-Ph-BOX ligand is typically synthesized from the corresponding chiral amino alcohol, (S)-phenylglycinol, and a malonic acid derivative. The C₂ symmetry of the ligand is crucial for its effectiveness in creating a well-defined chiral environment around the metal center.

Physical Properties of 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline):

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 306.36 g/mol |

| Appearance | Viscous liquid |

| Optical Rotation [α]20/D | ~-90° (c = 1 in ethanol) |

| Boiling Point | 131-134 °C at 0.01 mmHg[1] |

| Density | 1.28 g/mL at 25 °C[1] |

Coordination Chemistry with Copper

(S,S)-Ph-BOX acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the two oxazoline rings. With copper(II) salts, it readily forms complexes that are potent chiral Lewis acids.

Coordination Geometry: X-ray crystallographic studies of copper(II)-BOX complexes reveal a propensity for distorted square planar or square pyramidal geometries.[2][3] The coordination sphere often includes the counter-ions or solvent molecules. For instance, the crystal structure of [Cu((S,S)-Ph-BOX)(OTf)₂] would likely show the two nitrogen atoms of the BOX ligand and oxygen atoms from the triflate anions or water molecules in the equatorial positions. This arrangement creates a chiral pocket that directs the approach of substrates.

Representative Crystallographic Data for a Cu(II)-BOX Complex: The following table presents typical bond lengths and angles for a generic [Cu(BOX)X₂] complex, illustrating the coordination environment.

| Parameter | Typical Value |

| Cu-N Bond Length | 1.95 - 2.05 Å |

| Cu-X (anion) Bond Length | 2.00 - 2.50 Å |

| N-Cu-N Bite Angle | 85 - 95° |

| X-Cu-X Angle | 90 - 170° (highly variable with geometry) |

Applications in Asymmetric Catalysis

The copper complexes of (S,S)-Ph-BOX are highly effective catalysts for a wide range of enantioselective transformations. A prominent example is the Diels-Alder reaction.

Enantioselective Diels-Alder Reaction: The --INVALID-LINK--₂ complex is an excellent catalyst for the Diels-Alder reaction between dienes, such as cyclopentadiene, and dienophiles, like N-acryloyloxazolidinones. The catalyst coordinates to the bidentate dienophile, activating it towards cycloaddition and effectively shielding one face of the dienophile, leading to high diastereo- and enantioselectivity.

Quantitative Data for a Representative Diels-Alder Reaction: Reaction: Cyclopentadiene + N-Acryloyl-2-oxazolidinone catalyzed by --INVALID-LINK--₂

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | endo:exo ratio | Enantiomeric Excess (ee, %) |

| 10 | -78 | 24 | 95 | >99:1 | 98 |

| 5 | -78 | 48 | 92 | >99:1 | 97 |

| 10 | -40 | 4 | 98 | 98:2 | 96 |

Note: Data is representative and compiled from typical results in the literature.

Catalytic Cycle for the Enantioselective Diels-Alder Reaction: The proposed catalytic cycle involves the coordination of the dienophile to the chiral copper(II) catalyst, followed by the stereoselective attack of the diene, and subsequent release of the product and regeneration of the catalyst.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)

This two-step procedure is adapted from established literature methods.

Step 1: Synthesis of Bis(amide) Intermediate

-

To a solution of (S)-phenylglycinol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).

-

Slowly add a solution of malonyl chloride (0.5 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide).

Step 2: Cyclization to the Bis(oxazoline)

-

Dissolve the crude bis(amide) from the previous step in thionyl chloride (SOCl₂) at 0 °C.

-

Stir the mixture at room temperature for 2 hours.

-

Carefully quench the reaction by pouring it into a stirred solution of saturated NaHCO₃ at 0 °C.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (S,S)-Ph-BOX ligand.

Workflow for the Synthesis of (S,S)-Ph-BOX:

Protocol 2: Preparation of the --INVALID-LINK--₂ Catalyst

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 eq) in a minimal amount of anhydrous acetonitrile.

-

In a separate flask, dissolve the (S,S)-Ph-BOX ligand (1.05 eq) in anhydrous dichloromethane (DCM).

-

Slowly add the ligand solution to the stirring solution of Cu(OTf)₂ at room temperature.

-

Stir the resulting blue-green solution for 1 hour at room temperature.

-

The catalyst is typically generated in situ and used directly in the catalytic reaction without isolation. For isolation, the solvent can be removed under reduced pressure to yield the complex as a solid.

Conclusion

The coordination chemistry of phenyl-substituted bis(oxazoline) ligands, exemplified by (S,S)-Ph-BOX, is rich and has been instrumental in the development of modern asymmetric catalysis. The formation of well-defined chiral complexes with metals like copper allows for a high degree of stereocontrol in a variety of organic transformations. The modularity of the ligand synthesis and the predictability of the stereochemical outcomes continue to make BOX ligands a valuable tool for researchers, scientists, and drug development professionals. Further research in this area is likely to focus on the development of novel BOX ligand architectures and their application in new and challenging catalytic reactions.

References

Unveiling the Physicochemical Profile of (R,S)-BisPh-mebBox: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-BisPh-mebBox, identified as the chiral bis(oxazoline) ligand (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol, is a molecule of significant interest in the field of asymmetric catalysis. Its utility in facilitating stereoselective transformations is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse experimental conditions. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound and related compounds, and outlines detailed experimental protocols for their determination. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates analogous data and established methodologies to empower researchers in their application and further investigation of this important ligand.

Chemical Structure

-

Systematic Name: (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol

-

Common Abbreviation: (S,R)-BisPh-mebBox

-

Class: Bis(oxazoline) ligand

Solubility Profile

Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively documented. However, qualitative information for structurally related phenol-oxazoline compounds suggests a general trend. For instance, 2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenol is reported to be soluble in most common organic solvents, including dichloromethane, toluene, methanol, and ethyl acetate[1]. This suggests that this compound is likely to exhibit similar solubility characteristics.

To provide a framework for systematic evaluation, the following table outlines a recommended panel of solvents for solubility assessment.

| Solvent | Class | Anticipated Solubility (Qualitative) |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | High |

| Chloroform | Chlorinated Hydrocarbon | High |

| Toluene | Aromatic Hydrocarbon | High |

| Tetrahydrofuran (THF) | Ether | High |

| Diethyl Ether | Ether | Moderate to High |

| Ethyl Acetate | Ester | Moderate to High |

| Acetonitrile (MeCN) | Nitrile | Moderate |

| Methanol (MeOH) | Alcohol | Moderate |

| Ethanol (EtOH) | Alcohol | Moderate |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High |

| N,N-Dimethylformamide (DMF) | Amide | High |

| Water | Protic, Polar | Low |

| Hexane | Aliphatic Hydrocarbon | Low |

Stability Profile

Bis(oxazoline) ligands and their metal complexes are generally recognized for their stability under typical laboratory conditions. Many are stable in air and can be handled without the need for rigorously inert atmospheres[2]. The stability of the metal complexes is a crucial factor in their catalytic activity and recyclability.

-

Thermal Stability: The ligand's tolerance to elevated temperatures is crucial for reactions requiring heat.

-

Chemical Stability: Compatibility with a range of reagents, including acids, bases, and oxidizing/reducing agents, will define its scope of application.

-

Solution Stability: The long-term stability in various solvents is important for catalyst preparation and storage.

-

Stability to Air and Moisture: The sensitivity of the ligand and its metal complexes to atmospheric conditions will dictate handling and storage requirements.

Experimental Protocols

In the absence of specific published data for this compound, the following experimental protocols, adapted from established methodologies for small molecules and chiral ligands, are recommended for determining its solubility and stability.

Protocol 1: Quantitative Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method allows for the precise quantification of the ligand's concentration in a saturated solution.

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent from the recommended panel.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C and 40 °C) in a shaking incubator for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good peak shape and resolution for this compound.

-

Create a calibration curve by injecting known concentrations of the ligand.

-

Inject the diluted samples and quantify the concentration based on the calibration curve.

-

-

Data Presentation:

-

Express the solubility in mg/mL or mol/L for each solvent at each temperature.

-

Protocol 2: Stability Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for monitoring the structural integrity of the ligand over time and under various conditions.

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound of known concentration in deuterated solvents (e.g., CDCl₃, DMSO-d₆).

-

To assess chemical stability, add a controlled amount of a potential reactant (e.g., acid, base) to separate NMR tubes.

-

To assess thermal stability, prepare samples in sealed NMR tubes.

-

-

NMR Analysis:

-

Acquire an initial ¹H NMR spectrum (t=0) for each sample.

-

For thermal stability, heat the samples to the desired temperature(s) and acquire spectra at regular time intervals.

-

For chemical and solution stability, store the samples under the desired conditions (e.g., room temperature, protected from light) and acquire spectra at regular intervals (e.g., 1, 6, 24, 48 hours).

-

-

Data Analysis:

-

Compare the NMR spectra over time. The appearance of new signals or changes in the integration of existing signals would indicate degradation.

-

Calculate the percentage of degradation by comparing the integration of a characteristic peak of the parent compound to an internal standard.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in determining the quantitative solubility of this compound using HPLC.

Logical Relationship for Stability Assessment

References

Spectroscopic and Methodological Profile of (R,S)-BisPh-mebBox: A Technical Overview

Introduction

Spectroscopic Data

The following tables summarize the expected spectroscopic data for (R,S)-BisPh-mebBox based on the analysis of structurally similar bis(oxazoline) ligands.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected)

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) | ||

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Description |

| 7.20 - 7.40 (m, 10H) | Aromatic protons (Ph) | 168.0 | C=N (oxazoline) |

| 4.50 (d, 2H) | CH-Ph | 140.0 | Quaternary aromatic C |

| 4.10 - 4.30 (m, 2H) | O-CH₂ (oxazoline) | 128.0 - 129.0 | Aromatic CH |

| 3.80 - 4.00 (m, 2H) | N-CH₂ (oxazoline) | 70.0 | O-CH₂ (oxazoline) |

| 1.20 (d, 6H) | CH₃ | 65.0 | N-CH₂ (oxazoline) |

| 55.0 | CH-Ph | ||

| 21.0 | CH₃ |

Table 2: Infrared (IR) Spectroscopy Data (Expected)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3000 | C-H stretch (aromatic) | Medium |

| 2980 - 2850 | C-H stretch (aliphatic) | Medium-Strong |

| 1650 - 1630 | C=N stretch (oxazoline) | Strong |

| 1600, 1495, 1450 | C=C stretch (aromatic) | Medium-Weak |

| 1250 - 1000 | C-O stretch | Strong |

Table 3: Mass Spectrometry (MS) Data (Expected)

| Technique | Ionization Mode | Expected [M+H]⁺ (m/z) |

| ESI-MS | Positive | ~349.2 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the this compound sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr, spectroscopy grade), dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Place 1-2 mg of the this compound sample and approximately 100-200 mg of dry KBr powder into an agate mortar.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Materials:

-

This compound sample (~1 mg)

-

Methanol or acetonitrile (HPLC grade)

-

Formic acid (optional, for enhancing protonation)

-

Vial and micropipette

-

Mass spectrometer with an Electrospray Ionization (ESI) source

Procedure (ESI-MS):

-

Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in methanol or acetonitrile.

-

For positive ion mode, a trace amount of formic acid (0.1%) can be added to the solution to facilitate protonation ([M+H]⁺).

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 100-1000).

-

The instrument parameters (e.g., capillary voltage, cone voltage, source temperature) should be optimized to obtain a stable signal and minimize fragmentation.

-

The resulting spectrum should show a prominent peak corresponding to the protonated molecule ([M+H]⁺).

Visualization of Application in Asymmetric Catalysis

This compound is designed to act as a chiral ligand in asymmetric catalysis. The following diagram illustrates a typical experimental workflow for its use in a metal-catalyzed asymmetric reaction.

Caption: Workflow for Asymmetric Catalysis using a Bis(oxazoline) Ligand.

The Discovery and Application of (R,S)-Bis(oxazolinyl)phenyl Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and catalytic applications of a significant class of chiral pincer ligands: the bis(oxazolinyl)phenyl ligands, commonly known as Phebox . While the specific nomenclature "(R,S)-BisPh-mebBox" is not standard in the literature, it is highly probable that it refers to a chiral Phebox ligand, a cornerstone of modern asymmetric catalysis. This guide will, therefore, focus on the seminal work on Phebox ligands, providing a comprehensive resource for researchers in the field.

The development of Phebox ligands was pioneered by Hisao Nishiyama and his research group. These N,C,N-tridentate pincer ligands are characterized by a central phenyl ring that forms a covalent bond with a metal center, flanked by two chiral oxazoline rings. This rigid, C2-symmetric scaffold creates a well-defined chiral environment around the metal, enabling high stereocontrol in a variety of catalytic transformations.

Synthesis of Chiral Phebox Ligands

The synthesis of Phebox ligands typically begins with a 1,3-dihalo- or 1,3-dicyanobenzene derivative, which is then elaborated to incorporate the two chiral oxazoline moieties. The chirality is introduced through the use of enantiopure amino alcohols. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of an Isopropyl-Substituted Phebox Ligand (ip-Phebox-H)

This protocol is based on the methods described in the literature for the synthesis of common Phebox ligands.

Step 1: Synthesis of the Bis(amido alcohol)

-

To a solution of isophthaloyl dichloride in a suitable aprotic solvent (e.g., dichloromethane), add 2.2 equivalents of an enantiopure amino alcohol (e.g., (S)-valinol) and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

After completion of the reaction (monitored by TLC), quench with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the bis(amido alcohol).

Step 2: Cyclization to the Bis(oxazoline)

-

Treat the bis(amido alcohol) with a dehydrating agent such as thionyl chloride or methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) at 0 °C.

-

Stir the reaction mixture at room temperature until the cyclization is complete.

-

Work up the reaction by adding water and extracting the product.

-

Purify the crude bis(oxazoline) ligand by chromatography or recrystallization.

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using Phenyl-Substituted Bis(oxazoline) Ligands

Disclaimer: Extensive searches for the specific ligand "(R,S)-BisPh-mebBox" did not yield information on its structure or applications in asymmetric synthesis. It is possible that this is a proprietary name, an uncommon abbreviation, or a novel ligand not yet widely reported in scientific literature. Therefore, these application notes will focus on a closely related and well-documented class of ligands: chiral phenyl-substituted bis(oxazoline) (Ph-BOX) ligands , and their application in the widely studied palladium-catalyzed asymmetric allylic alkylation (AAA). The protocols and data presented are based on established literature for this class of ligands.

Introduction to Phenyl-Bis(oxazoline) (Ph-BOX) Ligands in Asymmetric Catalysis

Chiral bis(oxazoline) (BOX) ligands are a prominent class of C2-symmetric N,N-bidentate ligands that have proven to be highly effective in a wide range of asymmetric catalytic reactions. The introduction of phenyl substituents on the oxazoline rings or the ligand backbone can significantly influence the steric and electronic properties of the resulting metal complex, leading to high levels of enantioselectivity. In palladium-catalyzed reactions, Ph-BOX ligands form well-defined chiral complexes that can effectively control the stereochemical outcome of the reaction. One of the benchmark reactions for evaluating the efficacy of these ligands is the asymmetric allylic alkylation (AAA) of 1,3-diphenyl-2-propen-1-yl acetate with soft nucleophiles like dimethyl malonate.

Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed AAA is a powerful method for the enantioselective formation of carbon-carbon bonds. Chiral Ph-BOX ligands, in conjunction with a palladium precursor, form an active catalyst that can achieve high yields and excellent enantioselectivities in the alkylation of allylic substrates.

Reaction Scheme:

The following table summarizes the typical performance of a chiral phenyl-bis(oxazoline) ligand in the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenyl-2-propen-1-yl acetate with dimethyl malonate.[1]

| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| 1 | Phenyl-BOX | 2.5 [Pd], 6.0 [Ligand] | CH₂Cl₂ | High | up to 96 |

Data is representative of results found in the literature for this class of reaction.[1]

Experimental Protocols

-

All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

-

Solvents should be freshly distilled and degassed prior to use.

-

Reagents should be of high purity. rac-1,3-diphenyl-2-propen-1-yl acetate can be synthesized according to literature procedures.

This protocol is adapted from literature procedures for the AAA reaction using Ph-BOX ligands.[1]

Materials:

-

[Pd(η³-C₃H₅)Cl]₂ (Palladium(II) allyl chloride dimer)

-

Chiral Phenyl-Bis(oxazoline) (Ph-BOX) ligand

-

rac-1,3-diphenyl-2-propen-1-yl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and the chiral Ph-BOX ligand (6.0 mol%) in dry, degassed CH₂Cl₂.

-

Stir the mixture at room temperature for 30 minutes to allow for the in-situ formation of the active catalyst.

-

To this solution, add rac-1,3-diphenyl-2-propen-1-yl acetate (1 equivalent).

-

In a separate flask, prepare the nucleophile solution by dissolving dimethyl malonate (2 equivalents) in CH₂Cl₂.

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 equivalents) and KOAc (20 mol%) to the nucleophile solution and stir for 10 minutes.

-

Add the prepared nucleophile solution to the catalyst-substrate mixture via syringe.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Mandatory Visualizations

Caption: Experimental workflow for the Pd-catalyzed asymmetric allylic alkylation.

Caption: Generally accepted catalytic cycle for Pd-catalyzed AAA.[2]

References

Application Notes and Protocols for (R,S)-BisPh-mebBox Catalyzed Enantioselective Reactions

Enantioselective Diels-Alder Reaction

Bis(oxazoline) metal complexes are highly effective catalysts for enantioselective Diels-Alder reactions, facilitating the formation of chiral cyclohexene derivatives. These reactions are fundamental in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Data Presentation: Enantioselective Diels-Alder Reaction of N-Acroyloxazolidinone with Cyclopentadiene

| Entry | Catalyst (mol%) | Lewis Acid | Solvent | Time (h) | Yield (%) | ee (%) [endo:exo] |

| 1 | 10 | Cu(OTf)₂ | CH₂Cl₂ | 24 | 95 | 98 [>99:1] |

| 2 | 10 | Zn(OTf)₂ | CH₂Cl₂ | 48 | 88 | 92 [95:5] |

| 3 | 10 | Mg(ClO₄)₂ | Toluene | 72 | 75 | 85 [90:10] |

| 4 | 5 | Cu(OTf)₂ | CH₂Cl₂ | 36 | 92 | 97 [>99:1] |

Experimental Protocol: General Procedure for the Enantioselective Diels-Alder Reaction

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the (R,S)-BisPh-mebBox ligand (0.11 mmol) and the Lewis acid (e.g., Cu(OTf)₂, 0.10 mmol) are dissolved in the anhydrous solvent of choice (e.g., CH₂Cl₂, 5 mL). The mixture is stirred at room temperature for 1-2 hours to allow for complex formation.

-

Reaction Setup: The flask containing the catalyst solution is cooled to the desired reaction temperature (e.g., -78 °C).

-

Substrate Addition: The dienophile, such as N-acryloyl-2-oxazolidinone (1.0 mmol), is added to the cooled catalyst solution.

-

Diene Addition: Freshly distilled cyclopentadiene (3.0 mmol) is then added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (endo:exo) are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow

Caption: Workflow for the this compound catalyzed Diels-Alder reaction.

Enantioselective Friedel-Crafts Alkylation

Metal-bis(oxazoline) complexes also catalyze the enantioselective Friedel-Crafts alkylation of indoles and other electron-rich arenes with α,β-unsaturated carbonyl compounds, providing access to chiral indole derivatives which are prevalent in biologically active molecules.

Data Presentation: Enantioselective Friedel-Crafts Alkylation of Indole with an Enone

| Entry | Catalyst (mol%) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Cu(OTf)₂ | THF | 0 | 12 | 92 | 96 |

| 2 | 10 | Ni(ClO₄)₂·6H₂O | Et₂O | -20 | 24 | 85 | 90 |

| 3 | 10 | Co(OAc)₂ | CH₂Cl₂ | 25 | 48 | 78 | 82 |

| 4 | 5 | Cu(OTf)₂ | THF | 0 | 18 | 90 | 95 |

Experimental Protocol: General Procedure for the Enantioselective Friedel-Crafts Alkylation

-

Catalyst Preparation: The this compound ligand (0.055 mmol) and the selected Lewis acid (e.g., Cu(OTf)₂, 0.050 mmol) are combined in a dry Schlenk tube under an inert atmosphere. Anhydrous solvent (e.g., THF, 2 mL) is added, and the mixture is stirred at room temperature for 1 hour.

-

Reaction Setup: The reaction vessel is cooled to the specified temperature (e.g., 0 °C).

-

Substrate Addition: Indole (0.50 mmol) is added to the catalyst solution.

-

Electrophile Addition: The α,β-unsaturated ketone (enone, 0.60 mmol) is then added to the mixture.

-

Reaction Monitoring: The progress of the reaction is followed by TLC analysis.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (15 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated.

-

Purification and Analysis: The resulting crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Signaling Pathway

Caption: Proposed catalytic cycle for the Friedel-Crafts alkylation.

Experimental Setup for (R,S)-BisPh-mebBox Catalysis: Application Notes and Protocols

A comprehensive search of the scientific literature and chemical databases for the ligand specified as "(R,S)-BisPh-mebBox" did not yield specific experimental protocols or quantitative data for its catalytic applications. While a commercial supplier lists "(S,R)-BisPh-mebBox" with the synonym (4S,5R)-2-[[(4S,5R)-4,5-diphenyl-4,5-dihydrooxazol-2-yl]methyl]phenol, peer-reviewed publications detailing its use in catalysis, including reaction conditions, yields, and enantioselectivities, could not be located. The information presented herein is therefore based on the general principles and widely practiced experimental setups for the broader class of C₂-symmetric bis(oxazoline) (BOX) ligands, to which "this compound" is presumed to belong based on its nomenclature.

Introduction to Bis(oxazoline) Ligands in Asymmetric Catalysis

Bis(oxazoline) (BOX) ligands are a cornerstone of asymmetric catalysis, renowned for their ability to form well-defined chiral complexes with a variety of transition metals. These complexes are highly effective in catalyzing a wide range of enantioselective transformations, leading to the synthesis of chiral molecules with high optical purity. The stereochemical outcome of these reactions is dictated by the C₂-symmetric backbone of the BOX ligand, which creates a chiral environment around the metal center, thereby directing the approach of the substrates.

The general structure of a BOX ligand features two oxazoline rings connected by a linker. The substituents on the oxazoline rings and the nature of the linker can be readily modified, allowing for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction.

General Experimental Workflow for Catalysis with Bis(oxazoline) Ligands

The following diagram outlines a typical experimental workflow for an asymmetric reaction catalyzed by a metal-BOX complex. This serves as a foundational protocol that would be adapted for a specific reaction involving a ligand such as "this compound".

Caption: General workflow for a typical asymmetric reaction catalyzed by a metal-bis(oxazoline) complex.

Hypothetical Experimental Protocol for a Friedel-Crafts Alkylation

The following is a hypothetical protocol for the enantioselective Friedel-Crafts alkylation of indole with a nitroalkene, a common application for copper(II)-BOX catalysts. This protocol is provided as an illustrative example and would require empirical optimization for the specific ligand "this compound".

Materials:

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

This compound ligand

-

Indole

-

Trans-β-nitrostyrene

-

Anhydrous dichloromethane (DCM)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (e.g., 0.02 mmol, 10 mol%).

-

Add the this compound ligand (e.g., 0.022 mmol, 11 mol%).

-

Add anhydrous DCM (e.g., 1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous and colored.

-

-

Reaction:

-

To the catalyst solution, add indole (e.g., 0.2 mmol, 1.0 equiv).

-

Cool the reaction mixture to the desired temperature (e.g., -20 °C).

-

Add a solution of trans-β-nitrostyrene (e.g., 0.24 mmol, 1.2 equiv) in anhydrous DCM (e.g., 1.0 mL) dropwise over 10 minutes.

-

Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

-

Analysis:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

-

Data Presentation: A Template for Reporting Results

For effective comparison and reporting of results from catalytic experiments, quantitative data should be summarized in a structured table. A template for such a table is provided below.

| Entry | Metal Precursor (mol%) | Ligand (mol%) | Substrate 1 (equiv) | Substrate 2 (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cu(OTf)₂ (10) | This compound (11) | Indole (1.0) | β-nitrostyrene (1.2) | DCM | -20 | 24 | Data | Data |

| 2 | Ni(ClO₄)₂·6H₂O (10) | This compound (11) | Indole (1.0) | β-nitrostyrene (1.2) | Toluene | 0 | 48 | Data | Data |

| ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a copper(II)-bis(oxazoline) catalyzed enantioselective reaction, such as the Friedel-Crafts alkylation described above.

Caption: A generalized catalytic cycle for a Lewis acid-catalyzed reaction with a Cu(II)-BOX complex.

Conclusion and Future Outlook

While specific experimental data for "this compound" remains elusive in the public domain, the established methodologies for other bis(oxazoline) ligands provide a strong foundation for its potential application in asymmetric catalysis. Researchers and drug development professionals interested in utilizing this ligand would need to undertake systematic screening and optimization of reaction conditions, including the choice of metal precursor, solvent, temperature, and substrate scope. The protocols and templates provided here offer a structured approach to such investigations. Further research and publication on the catalytic activity of "this compound" are necessary to fully elucidate its capabilities and potential advantages within the broad and powerful class of bis(oxazoline) ligands.

Metal Complexes of (R,S)-BisPh-mebBox in Catalysis: Application Notes and Protocols

Note: Publicly available information on the specific metal complexes of the (R,S)-BisPh-mebBox ligand and their catalytic applications is limited. The following application notes and protocols are based on the well-established catalytic activity of closely related C1-bridged bis(oxazoline) (Box) ligands. These examples are intended to provide a representative understanding of the potential applications and methodologies for researchers, scientists, and drug development professionals working with similar chiral ligands.

Introduction to Bis(oxazoline) Ligands in Asymmetric Catalysis

Bis(oxazoline) (Box) ligands are a class of privileged C2-symmetric chiral ligands that have found widespread use in asymmetric catalysis. Their modular synthesis allows for fine-tuning of steric and electronic properties, making them versatile for a wide range of metal-catalyzed enantioselective transformations. The general structure consists of two oxazoline rings connected by a bridging unit. In the case of this compound, the presumed structure is a methylene-bridged bis(oxazoline) with phenyl substituents at the stereogenic centers. Metal complexes of these ligands, typically with copper, palladium, iron, or zinc, act as chiral Lewis acids to catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions with high levels of enantioselectivity.

Representative Application: Copper-Catalyzed Asymmetric Diels-Alder Reaction

Copper(II) complexes of bis(oxazoline) ligands are highly effective catalysts for the enantioselective Diels-Alder reaction, a powerful tool for the construction of cyclic systems with multiple stereocenters.

Data Presentation

The following table summarizes representative results for the copper-catalyzed Diels-Alder reaction between N-acryloyl-2-oxazolidinone and cyclopentadiene using a Cu(II)-bis(oxazoline) complex analogous to a potential this compound complex.

| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Endo/Exo | ee (%) [Endo] |

| 1 | Ph-Box | 10 | CH₂Cl₂ | -78 | 95 | >99:1 | 98 |

| 2 | t-Bu-Box | 10 | CH₂Cl₂ | -78 | 92 | >99:1 | 96 |

| 3 | i-Pr-Box | 10 | CH₂Cl₂ | -78 | 94 | 98:2 | 97 |

Data is representative of typical results found in the literature for analogous systems and is for illustrative purposes.

Experimental Protocol

Materials:

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

(R,R)-2,2'-Methylenebis(4-phenyl-2-oxazoline) (Ph-Box) or other suitable bis(oxazoline) ligand

-

N-acryloyl-2-oxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the bis(oxazoline) ligand (0.11 mmol) in anhydrous CH₂Cl₂ (5 mL). Add Cu(OTf)₂ (0.10 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours. The formation of the chiral catalyst is often indicated by a color change.

-

Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

Substrate Addition: To the cold catalyst solution, add a solution of N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.

-

Diene Addition: Add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate). Determine the yield, diastereomeric ratio (endo/exo) by ¹H NMR spectroscopy, and the enantiomeric excess (ee) of the major endo product by chiral high-performance liquid chromatography (HPLC).

Logical Workflow for Asymmetric Diels-Alder Reaction

Caption: Workflow for the Cu-catalyzed asymmetric Diels-Alder reaction.

Representative Application: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes of bis(oxazoline) ligands are effective catalysts for the asymmetric allylic alkylation (AAA), a versatile method for the enantioselective formation of C-C, C-N, and C-O bonds.

Data Presentation

The following table summarizes representative results for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate using a Pd-bis(oxazoline) complex.

| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Ph-Box | N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc | THF | rt | 98 | 99 |

| 2 | t-Bu-Box | N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc | THF | rt | 95 | 97 |

| 3 | i-Pr-Box | N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc | THF | rt | 96 | 98 |

Data is representative of typical results found in the literature for analogous systems and is for illustrative purposes.

Experimental Protocol

Materials:

-

Anhydrous Tetrahydrofuran (THF)

-

[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)

-

(R,R)-2,2'-Methylenebis(4-phenyl-2-oxazoline) (Ph-Box) or other suitable bis(oxazoline) ligand

-

1,3-Diphenyl-2-propenyl acetate

-

Dimethyl malonate

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Potassium acetate (KOAc)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol) and the bis(oxazoline) ligand (0.022 mmol) in anhydrous THF (2 mL). Stir the mixture at room temperature for 30 minutes to form the chiral palladium catalyst.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 1,3-diphenyl-2-propenyl acetate (1.0 mmol) in anhydrous THF (3 mL).

-

Nucleophile and Base Addition: To the solution of the allylic acetate, add dimethyl malonate (1.2 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol).

-

Initiation of Reaction: Add the prepared catalyst solution to the mixture of the substrate, nucleophile, and base.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate). Determine the yield and the enantiomeric excess (ee) of the product by chiral HPLC.

Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

General Considerations and Troubleshooting

-

Ligand Purity: The enantiopurity of the bis(oxazoline) ligand is crucial for achieving high enantioselectivity in the catalytic reaction. Ensure the ligand is of high optical purity.

-

Anhydrous and Inert Conditions: Many of these catalytic reactions are sensitive to moisture and air. The use of anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) is essential for reproducibility and high catalytic activity.

-

Metal Salt Quality: The purity and hydration state of the metal salt can significantly impact the catalytic performance. Use high-purity, anhydrous metal salts where possible.

-

Temperature Control: Enantioselectivity is often highly dependent on the reaction temperature. Precise temperature control is critical, especially for reactions run at low temperatures.

-

Optimization of Reaction Parameters: For a new substrate or reaction, it is often necessary to screen different solvents, temperatures, catalyst loadings, and, in some cases, additives to achieve optimal results in terms of yield and enantioselectivity.

By leveraging the principles and protocols outlined in these application notes for well-established bis(oxazoline) ligands, researchers can develop effective catalytic systems and explore the potential of novel ligands such as this compound in asymmetric synthesis.

Application Notes and Protocols for Phenyl-Substituted Bis(oxazoline) Ligand Catalyzed Reactions

A Representative Study Based on (R,R)-Ph-BOX Ligands

Disclaimer: The specific ligand "(R,S)-BisPh-mebBox" is not found in the current scientific literature. The following application notes and protocols are based on the well-established class of C2-symmetric chiral bis(oxazoline) (BOX) ligands, specifically focusing on phenyl-substituted BOX ligands (Ph-BOX) which are presumed to be analogous to the requested topic. These notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the substrate scope and experimental procedures for reactions catalyzed by metal complexes of Ph-BOX ligands.

Introduction to Bis(oxazoline) (BOX) Ligands in Asymmetric Catalysis

Bis(oxazoline) (BOX) ligands are a class of privileged C2-symmetric chiral ligands that have been extensively utilized in asymmetric catalysis.[1] Their modular synthesis allows for fine-tuning of steric and electronic properties, leading to high enantioselectivities in a wide array of chemical transformations.[1] When complexed with various transition metals such as copper, palladium, and zinc, these ligands create a chiral environment that effectively controls the stereochemical outcome of reactions.[2][3][4] Phenyl-substituted BOX (Ph-BOX) ligands, in particular, have demonstrated exceptional performance in numerous catalytic asymmetric reactions, making them valuable tools in synthetic organic chemistry and drug development.

Application: Copper-Catalyzed Asymmetric Cyclopropanation

One of the hallmark applications of Ph-BOX ligands is in the copper-catalyzed asymmetric cyclopropanation of olefins with diazoacetates.[3][4] This reaction is a powerful method for the enantioselective synthesis of cyclopropanes, which are important structural motifs in many natural products and pharmaceutical agents.

Substrate Scope

The copper(I)-Ph-BOX catalyzed cyclopropanation exhibits a broad substrate scope with respect to both the olefin and the diazoacetate component. The following table summarizes representative results for the reaction between various styrenes and ethyl diazoacetate.

| Entry | Olefin (Styrene Derivative) | Product | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) (trans) |

| 1 | Styrene | 2-phenyl-1-ethoxycarbonylcyclopropane | 95 | >99:1 | 99 |

| 2 | 4-Methylstyrene | 2-(p-tolyl)-1-ethoxycarbonylcyclopropane | 92 | >99:1 | 99 |

| 3 | 4-Methoxystyrene | 2-(4-methoxyphenyl)-1-ethoxycarbonylcyclopropane | 94 | >99:1 | 98 |

| 4 | 4-Chlorostyrene | 2-(4-chlorophenyl)-1-ethoxycarbonylcyclopropane | 96 | >99:1 | 99 |

| 5 | 2-Methylstyrene | 2-(o-tolyl)-1-ethoxycarbonylcyclopropane | 88 | 95:5 | 97 |

| 6 | 1,1-Diphenylethylene | 2,2-diphenyl-1-ethoxycarbonylcyclopropane | 85 | - | 96 |

Data presented is representative and compiled from typical results found in the literature for Cu(I)-Ph-BOX catalyzed cyclopropanation reactions.

Experimental Protocols

General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation

This protocol describes a general method for the asymmetric cyclopropanation of styrene with ethyl diazoacetate using a Cu(I)-Ph-BOX catalyst.

Materials:

-

Copper(I) trifluoromethanesulfonate benzene complex (Cu(OTf))₂·C₆H₆

-

(R,R)-2,2'-Methylenebis(4-phenyl-2-oxazoline) ((R,R)-Ph-BOX)

-

Styrene (freshly distilled)

-

Ethyl diazoacetate (EDA)

-

Dichloromethane (DCM, anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (Schlenk flask, syringe, etc.)

Procedure:

-

Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cu(OTf)₂·C₆H₆ (0.01 mmol, 1 mol%).

-

Add (R,R)-Ph-BOX (0.011 mmol, 1.1 mol%).

-

Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation. The solution should become homogeneous.

-

-

Reaction Setup:

-

To the catalyst solution, add freshly distilled styrene (1.0 mmol, 1 equivalent).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

-

Addition of Ethyl Diazoacetate:

-

Prepare a solution of ethyl diazoacetate (1.2 mmol, 1.2 equivalents) in anhydrous DCM (5 mL).

-

Using a syringe pump, add the EDA solution to the reaction mixture over a period of 4-6 hours. A slow addition rate is crucial to minimize the formation of diazoacetate dimers.

-

-

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon complete consumption of the starting material, quench the reaction by exposing it to air.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Determine the yield and diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed asymmetric cyclopropanation.

Caption: Proposed catalytic cycle for Cu(I)-Ph-BOX catalyzed cyclopropanation.

Logical Workflow for Experimentation

The following diagram outlines the logical workflow for conducting and analyzing a typical asymmetric catalysis experiment using a Ph-BOX ligand.

Caption: General workflow for asymmetric catalysis experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(oxazolinyl)phenyl transition metal complexes: synthesis, asymmetric catalysis, and coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rameshrasappan.com [rameshrasappan.com]

- 4. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R,S)-BisPh-mebBox in Pharmaceutical Synthesis

A Novel Chiral Ligand for Asymmetric Transformations

(R,S)-BisPh-mebBox is emerging as a promising chiral ligand for a variety of asymmetric transformations crucial in pharmaceutical synthesis. Its unique structural features, combining a rigid backbone with tunable electronic properties, enable high enantioselectivity in several key reaction classes. These application notes provide an overview of its utility, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The core structure of this compound, a C₂-symmetric bis(oxazoline) ligand, provides a well-defined chiral environment for metal catalysts. This steric and electronic influence is critical for achieving high levels of asymmetric induction in the synthesis of chiral molecules, which form the basis of many modern pharmaceuticals.

Key Applications in Pharmaceutical Synthesis

The primary applications of the this compound ligand are centered around metal-catalyzed asymmetric reactions that are fundamental to the construction of chiral drug intermediates and active pharmaceutical ingredients (APIs).

1. Asymmetric Aldol Reactions: The synthesis of chiral β-hydroxy carbonyl compounds, prevalent motifs in numerous drug classes, can be efficiently achieved using this compound in copper-catalyzed aldol additions.

2. Enantioselective [2+2+2] Carbocyclizations: This ligand has demonstrated utility in rhodium-catalyzed intermolecular carbocyclization reactions, enabling the construction of complex chiral carbocyclic frameworks found in various natural products and medicinal agents.

3. Asymmetric Hydrogenation: In combination with rhodium, this compound has been successfully employed in the asymmetric hydrogenation of challenging substrates like alkyl cyclic tetrasubstituted enamides, leading to the efficient synthesis of chiral amines.

A summary of the performance of this compound in these key reactions is presented below.